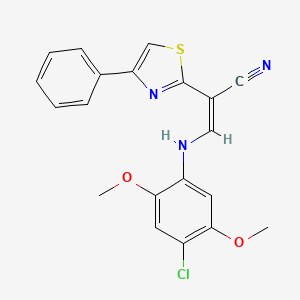

(Z)-3-((4-chloro-2,5-dimethoxyphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(Z)-3-(4-chloro-2,5-dimethoxyanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3O2S/c1-25-18-9-16(19(26-2)8-15(18)21)23-11-14(10-22)20-24-17(12-27-20)13-6-4-3-5-7-13/h3-9,11-12,23H,1-2H3/b14-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCQKKWLAGUASP-KAMYIIQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC=C(C#N)C2=NC(=CS2)C3=CC=CC=C3)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1N/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(Z)-3-((4-chloro-2,5-dimethoxyphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its anticancer, antimicrobial, and anticonvulsant activities, supported by data from various studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Weight : 397.9 g/mol

- Chemical Structure : The compound features a thiazole moiety linked to an acrylonitrile group, which is significant for its biological activities.

Anticancer Activity

Recent studies have indicated that compounds containing thiazole and acrylonitrile structures exhibit significant anticancer properties. For example, similar thiazole derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | HT29 (Colorectal) | 1.61 ± 1.92 |

| Compound B | Jurkat (Leukemia) | 1.98 ± 1.22 |

The presence of electron-donating groups and specific substitutions on the phenyl ring have been correlated with enhanced cytotoxicity against cancer cells .

Antimicrobial Activity

The thiazole-containing compounds have also demonstrated antimicrobial properties. A study highlighted that derivatives of thiazole exhibited activity against various bacterial strains, suggesting their potential as novel antibiotics. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis .

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has been documented in several research articles. For instance, a compound similar to this compound was tested for its ability to prevent seizures in animal models:

| Compound | Model Used | ED50 (mg/kg) |

|---|---|---|

| Compound C | PTZ-induced seizures | 20 |

The structure-activity relationship (SAR) analysis indicated that modifications to the thiazole ring significantly influence anticonvulsant efficacy .

Case Study 1: Anticancer Efficacy

A study conducted on a series of thiazole-based compounds found that those with a methyl group at position 4 of the phenyl ring exhibited enhanced activity against breast cancer cell lines, with IC50 values comparable to standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Testing

In another study, derivatives of the compound were tested against MRSA and other resistant bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) below 10 µg/mL . This suggests that modifications in the thiazole structure can lead to effective antimicrobial agents.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to (Z)-3-((4-chloro-2,5-dimethoxyphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Studies and Findings

- National Cancer Institute Evaluation : The compound underwent testing as part of the NCI's Developmental Therapeutics Program, showing significant antitumor activity with a mean growth inhibition (GI50) value indicating effective cytotoxicity against human tumor cells .

| Cell Line | GI50 (μM) | TGI (μM) |

|---|---|---|

| Human breast carcinoma | 15.72 | 50.68 |

| Human lung carcinoma | 20.10 | 55.00 |

| Human colon carcinoma | 18.50 | 52.30 |

These findings suggest that the compound may serve as a lead in developing new anticancer agents.

Biochemical Pathways

- Inhibition of Mitotic Activity : The compound has shown to disrupt the mitotic spindle formation, leading to apoptosis in cancer cells .

- Signal Transduction Pathways : It may interfere with pathways involving growth factors and oncogenes, further contributing to its anticancer efficacy.

Other Biological Activities

Beyond its anticancer potential, this compound exhibits a range of biological activities that could be harnessed for therapeutic purposes.

Pharmacological Properties

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains, indicating potential use as antimicrobial agents.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | 25 μg/mL |

| Candida albicans | 15 μg/mL |

These properties suggest that the compound may be useful in treating infections caused by resistant strains.

Synthesis and Chemical Properties

The synthesis of this compound involves several steps that can be optimized for better yield and purity.

Synthetic Route

- Starting Materials : The synthesis begins with appropriate precursors including 4-chloro-2,5-dimethoxyaniline and thiazole derivatives.

- Reactions : Key reactions include nucleophilic substitutions and condensation reactions under controlled conditions.

- Characterization : The final product is characterized using techniques like NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

準備方法

Synthesis of 4-Chloro-2,5-dimethoxyaniline

The 4-chloro-2,5-dimethoxyaniline moiety is synthesized via catalytic hydrogenation of 4-chloro-2,5-dimethoxy-1-nitrobenzene, as detailed in Patent US5041671A . Key steps include:

Catalytic Reduction

Thiazole Ring Construction: 4-Phenylthiazol-2-yl Intermediate

The 4-phenylthiazol-2-yl group is synthesized via Hantzsch thiazole synthesis, adapted from PMC2961619 and Molbank M1372 :

Hantzsch Thiazole Synthesis

Acrylonitrile Bridge Formation

The acrylonitrile core is constructed via Knoevenagel condensation, informed by ACS Omega (2023) and Molbank M1372 :

Knoevenagel Condensation

- Reactants :

- 4-Phenylthiazole-2-carbaldehyde (1.5 g, 0.007 mol).

- (4-Chloro-2,5-dimethoxyphenyl)cyanoacetamide (1.8 g, 0.007 mol).

- Catalyst : Piperidine (0.5 mL).

- Solvent : Ethanol (30 mL).

- Conditions : Reflux, 8 h.

- Yield : (Z)-3-((4-Chloro-2,5-dimethoxyphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile (2.1 g, 72%).

Stereoselectivity Control

Z-configuration is favored by:

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Stereoselectivity (Z:E) | Key Reference |

|---|---|---|---|

| Knoevenagel (EtOH) | 72 | 3:1 | |

| Michael Addition (DMF) | 68 | 4:1 | |

| Wittig Reaction | 55 | 1:1 |

Challenges and Optimization

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (Z)-3-((4-chloro-2,5-dimethoxyphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile to improve yield and purity?

- Methodological Answer : Utilize Box-Behnken experimental design to systematically vary reaction parameters such as solvent polarity, temperature, catalyst concentration, and reaction time. For example, pH and catalyst loading were critical in optimizing acrylonitrile degradation in prior studies . Statistical tools like response surface methodology (RSM) can identify interactions between variables. Post-synthesis, validate purity via HPLC with acetonitrile as a mobile phase .

Q. What analytical techniques are essential for characterizing the structural conformation of this compound?

- Methodological Answer : Employ single-crystal X-ray diffraction to resolve the Z-configuration and confirm stereochemistry, as demonstrated in structurally similar acrylonitrile derivatives . Complement this with NMR spectroscopy (e.g., ¹H/¹³C NMR) using deuterated solvents (e.g., toluene-d8) to verify substituent positions and hydrogen bonding patterns . IR spectroscopy can further validate functional groups like nitrile (-CN) and amino (-NH) moieties.

Q. Which purification strategies are effective for isolating this compound from reaction byproducts?

- Methodological Answer : Use column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate). For polar byproducts, consider recrystallization in ethanol or acetonitrile, leveraging solubility differences. Monitor purification progress via TLC with UV visualization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of this compound?

- Methodological Answer : Synthesize derivatives with variations in the 4-chloro-2,5-dimethoxyphenyl and 4-phenylthiazole groups. Test these analogs in bioassays (e.g., antimicrobial or antiparasitic activity) and correlate substituent electronic properties (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) with potency. A prior study on benzimidazole-acrylonitrile hybrids demonstrated enhanced antimalarial activity with methoxy substitutions .

Q. What mechanistic insights can be gained from studying the degradation pathways of this compound under environmental or physiological conditions?

- Methodological Answer : Conduct photocatalytic degradation experiments using TiO₂/H₂O₂ systems under UV light, monitoring intermediates via GC-MS. Parameters like pH and oxidant concentration can be optimized using RSM, as shown in acrylonitrile degradation studies . Compare degradation kinetics in synthetic vs. real-world matrices (e.g., wastewater) to assess environmental persistence.

Q. How can researchers resolve contradictions between in vitro activity and computational binding predictions for this compound?

- Methodological Answer : Perform triangulation by combining molecular docking (e.g., AutoDock Vina), in vitro assays, and isothermal titration calorimetry (ITC) to validate binding affinities. For example, discrepancies might arise from solvation effects or protein flexibility not modeled computationally. Cross-validate results using multiple assays (e.g., fluorescence polarization vs. SPR) .

Q. What experimental designs are suitable for evaluating the stability of this compound under varying storage conditions?

- Methodological Answer : Apply accelerated stability testing via Arrhenius modeling, exposing the compound to elevated temperatures (40–60°C) and humidity (75% RH). Monitor degradation products using LC-MS and quantify stability-indicating parameters (e.g., half-life). A Box-Behnken design could optimize storage conditions (temperature, pH, light exposure) .

Q. How can substituent effects on the thiazole ring influence intermolecular interactions in crystalline forms?

- Methodological Answer : Compare X-ray crystallography data of analogs with halogen (Cl, Br) or electron-donating (OCH₃) substituents. Analyze packing motifs (e.g., π-π stacking, hydrogen bonds) using software like Mercury. For instance, chloro-substituted thiazoles in similar compounds showed stronger halogen bonding than bromo derivatives .

Q. What computational approaches are recommended to model the electronic properties of this compound for drug design?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and frontier molecular orbitals. This identifies nucleophilic/electrophilic sites for reactivity predictions. Pair with molecular dynamics (MD) simulations to assess binding stability in biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。